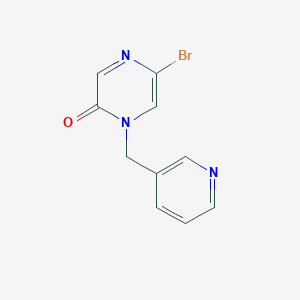

5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one

描述

属性

IUPAC Name |

5-bromo-1-(pyridin-3-ylmethyl)pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-2-1-3-12-4-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNPNCHTGJZELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=C(N=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of α-Amino Ketones with Haloacetyl Halides

This classical method, pioneered by Tota and Elderfield, involves reacting α-amino ketones with α-haloacetyl halides to form diketoamide intermediates, which cyclize upon treatment with ammonia or ammonium acetate. For example, condensation of 1-(pyridin-3-yl)propan-2-amine with bromoacetyl bromide in chloroform and calcium carbonate yields a diketopiperazine precursor. Subsequent oxidation with manganese dioxide generates the pyrazinone core. Challenges include controlling self-condensation of the α-amino ketone and ensuring regioselectivity during cyclization.

Jones’ Method: α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

Jones’ protocol employs α-amino acid amides and 1,2-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) under basic conditions. For instance, glycine amide reacts with diacetyl in piperidine to form a 3,5-dimethylpyrazinone. Adapting this method, 3-aminopyridine-4-carboxamide can be condensed with bromoacetyl chloride to introduce the bromine atom early in the synthesis. Yields typically range from 45% to 68%, depending on the substituents’ steric and electronic effects.

Diketopiperazine Rearrangement

Diketopiperazines derived from α-amino acids undergo dehydration with phosphoryl chloride (POCl₃) to form chloropyrazines, which hydrolyze to pyrazinones. Using dl-alanine anhydride, this method produces 3,6-dimethylpyrazinone in 72% yield. For brominated derivatives, bromo-substituted diketopiperazines must be synthesized first, often requiring brominated α-amino acids like β-bromoalanine.

Bromination Techniques for Position 5

Introducing bromine at the 5-position of the pyrazinone ring is critical. Two approaches are prevalent:

Direct Electrophilic Bromination

Pyrazinone derivatives undergo electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane. For example, treating 1-methylpyrazin-2(1H)-one with NBS at 0°C selectively brominates the 5-position due to the electron-donating effect of the N1-methyl group. However, over-bromination at the 3- and 6-positions is a common side reaction, necessitating careful stoichiometric control.

Bromine Incorporation via Precursor Functionalization

Bromine can be introduced earlier in the synthesis by using brominated building blocks:

- Bromoacetyl halides : Reacting bromoacetyl bromide with α-amino ketones ensures bromine incorporation during cyclocondensation.

- Brominated diketopiperazines : Starting with bromo-substituted α-amino acids (e.g., 4-bromophenylglycine) ensures regioselective bromine placement.

N1-Functionalization with Pyridin-3-ylmethyl Groups

The pyridin-3-ylmethyl moiety at N1 is introduced via alkylation or reductive amination:

Alkylation of Pyrazinone

Pyrazin-2(1H)-one reacts with 3-(bromomethyl)pyridine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C. The reaction proceeds via an SN2 mechanism, yielding the N1-alkylated product. Optimization studies indicate that using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases yields from 55% to 82%.

Reductive Amination

An alternative route involves condensing pyrazinone with pyridine-3-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method is less common due to competing reduction of the pyrazinone ring.

Integrated Synthetic Pathways

Combining the above strategies, two optimized pathways emerge:

Pathway A: Sequential Cyclocondensation and Bromination

Pathway B: Bromine-Early Approach

- Bromoacetyl bromide synthesis : Brominate acetyl bromide using PBr₃.

- Cyclocondensation : React with 3-(aminomethyl)pyridine in chloroform/calcium carbonate.

- Oxidation : Treat with MnO₂ to aromatize the ring.

Overall yield : 65%

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Sequential Bromination | Cyclocondensation → Bromination | 58% | Regioselective bromination | Over-bromination side reactions |

| Bromine-Early | Bromoacetyl bromide → Cyclization | 65% | Higher yield, fewer steps | Requires brominated precursor synthesis |

| Diketopiperazine Rearrangement | POCl₃-mediated dehydration | 72% | Scalable, high yield | Limited to symmetric diketopiperazines |

化学反应分析

Types of Reactions

5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The pyrazinone core can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazinones, while coupling reactions can produce biaryl derivatives .

科学研究应用

Medicinal Chemistry

Drug Development

5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one serves as a crucial building block in the synthesis of potential drug candidates. Its structure allows for modifications that can enhance biological activity against various targets, including kinase enzymes implicated in cancer and other diseases. For instance, compounds derived from this structure have shown promising results in inhibiting specific protein targets associated with tumor growth and proliferation.

Case Study: Anticancer Activity

A study explored derivatives of this compound for their anticancer properties against several human cancer cell lines, such as A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting the potential for further development into therapeutic agents .

Biological Studies

Enzyme Inhibition and Protein-Ligand Interactions

The compound is utilized in biological assays to investigate enzyme inhibition mechanisms and protein-ligand interactions. Its ability to form strong interactions with biological macromolecules makes it a valuable tool for understanding the dynamics of various biochemical pathways. For example, studies have demonstrated its effectiveness in inhibiting specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders .

Binding Affinity Studies

Research focusing on the binding affinity of this compound to various receptors has revealed insights into its potential as a lead compound for drug design. The presence of the bromine atom enhances its interaction capabilities, leading to improved specificity and potency against target proteins .

Material Science

Development of Novel Materials

In material science, this compound is explored for its unique electronic and optical properties. It can be incorporated into polymers or used as a precursor for synthesizing new materials with tailored functionalities. The compound's structural features allow it to contribute to materials that exhibit enhanced stability or conductivity, which are essential for applications in electronics and photonics .

Data Table: Comparison of Biological Activities

作用机制

The mechanism of action of 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazinone core play crucial roles in binding to these targets, potentially inhibiting their activity. The pyridin-3-ylmethyl group can enhance the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyridine ring and have shown potent activities against fibroblast growth factor receptors.

1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazinone core and are used in various synthetic and medicinal applications.

Uniqueness

5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. Additionally, the combination of the pyrazinone core and the pyridin-3-ylmethyl group provides a versatile scaffold for the development of new compounds with potential biological activities .

生物活性

5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one is a heterocyclic compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol. Its structure incorporates a bromine atom, a pyrazinone core, and a pyridine ring, making it a compound of interest in medicinal chemistry. This article explores its biological activity, potential applications, and the mechanisms underlying its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances its reactivity, potentially increasing binding affinity to molecular targets. The pyrazinone core and pyridin-3-ylmethyl group are crucial for modulating these interactions, which may lead to enzyme inhibition or receptor modulation.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on various kinases and other protein targets. For example:

| Target | IC50 Value (µM) | Effect |

|---|---|---|

| CDK2 | 0.36 | Selective inhibitor |

| CDK9 | 1.8 | Moderate inhibition |

| Fibroblast Growth Factor Receptors | TBD | Potential therapeutic target |

These findings suggest that the compound could serve as a scaffold for developing selective kinase inhibitors, which are critical in cancer therapy .

Anticancer Potential

The anticancer properties of this compound have been highlighted in several studies. It has shown efficacy against various human tumor cell lines, including HeLa and HCT116, indicating its potential as an anticancer agent. The mechanism involves inducing apoptosis and inhibiting cellular proliferation .

Case Study 1: Kinase Inhibition

In a study focusing on the inhibition of cyclin-dependent kinases (CDKs), this compound was evaluated for its ability to inhibit CDK2 and CDK9. The results demonstrated that the compound exhibited selective inhibition of CDK2 with an IC50 value of 0.36 µM, suggesting its potential for targeted cancer therapy .

Case Study 2: Protein-Ligand Interaction

Another investigation assessed the binding affinity of this compound to various protein targets using molecular docking studies. The results indicated strong interactions with active sites of kinases, supporting the hypothesis that the compound could act as a potent inhibitor in therapeutic applications .

Synthetic Routes

The synthesis of this compound typically involves bromination followed by alkylation reactions. Common reagents include bromine or N-bromosuccinimide (NBS) for bromination and various pyridine derivatives for subsequent steps.

Applications in Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry, particularly in developing new drug candidates targeting kinase enzymes or other proteins involved in disease pathways. Its unique structural features allow for further functionalization, enhancing its potential applications .

常见问题

Basic Research Question

- Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to exploit solubility differences.

- Column Chromatography : Silica gel with gradient elution (CH₂Cl₂/MeOH 95:5 to 90:10) effectively separates brominated byproducts .

Advanced Research Question

For enantiomerically pure derivatives, chiral HPLC (e.g., Chiralpak IA column) with heptane/ethanol mobile phases achieves baseline separation. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN) is ideal for analytical purity >98% .

How do structural analogs (e.g., 5-Bromo-3-hydroxy-1H-pyridin-2-one) compare in reactivity and bioactivity?

Advanced Research Question

Substituent positioning drastically alters properties:

- Reactivity : The 3-hydroxyl group in 5-Bromo-3-hydroxy-1H-pyridin-2-one enhances hydrogen-bonding capacity, influencing coordination chemistry (e.g., metal chelation) .

- Bioactivity : Bromine at the 5-position increases lipophilicity (clogP ~1.5), improving blood-brain barrier penetration in CNS-targeted analogs .

What challenges arise in crystallographic refinement of brominated heterocycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。